5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) . The reaction mixture is stirred overnight and then poured onto ice-water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazoloquinoline ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazoloquinoline ring.
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit cancer cell proliferation .
Antimicrobial Activity: It exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
DNA Photocleavage: The compound has been studied for its ability to cleave DNA upon exposure to light, which can be useful in photodynamic therapy .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This leads to the inhibition of cancer cell proliferation and the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Another triazolo compound with similar biological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: A related compound with antiviral and antimicrobial properties .
3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine: Known for its DNA photocleavage activity .
Uniqueness
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific structure, which allows it to intercalate into DNA and exhibit potent anticancer activity. Its ability to undergo various chemical reactions and form diverse derivatives also adds to its uniqueness and potential for further research and development.
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C12H11N3S/c1-7-3-4-10-9(5-7)8(2)6-11-13-14-12(16)15(10)11/h3-6H,1-2H3,(H,14,16) |
InChI Key |
YGKGTENWRAQVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NNC3=S)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.